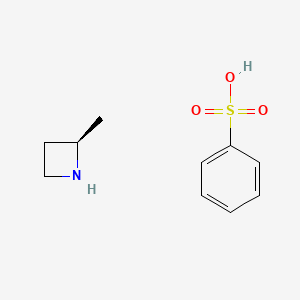

(R)-2-Methylazetidine AS benzenesulfonic acid salt

Description

Historical Context of Azetidine Chemistry

The azetidine ring system was first characterized in the early 20th century, with initial synthetic approaches focusing on the reduction of β-lactams (azetidinones) using lithium aluminium hydride . Early studies revealed azetidine’s strong basicity (pKa ~ 11.5) and ammonia-like odor, properties stemming from its strained four-membered structure containing a secondary amine . The discovery of azetidine-2-carboxylic acid as a natural proline analog in Convallaria majalis (lily of the valley) during the 1950s demonstrated the biological relevance of this heterocycle, though its toxicity limited therapeutic applications .

A paradigm shift occurred in the 2010s with the incorporation of azetidines into FDA-approved drugs such as the anticoagulant ximelagatran and the antibiotic delafloxacin . These developments were enabled by advances in regioselective synthesis methods, including La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines and photochemical functionalization of azetidine-2-carboxylic acids . The historical evolution of azetidine chemistry reflects a trajectory from fundamental structural studies to targeted applications in drug discovery.

Significance of Chiral Azetidines in Organic Chemistry

Chiral azetidines occupy a unique niche due to their combination of ring strain (~25.4 kcal/mol) and configurational stability, which enables stereoselective transformations while maintaining sufficient kinetic stability for isolation . The (R)-2-methylazetidine motif is particularly valuable, as its C2 stereocenter influences both the spatial orientation of the nitrogen lone pair and the ring’s puckering dynamics.

Recent methodological breakthroughs have addressed longstanding synthetic challenges:

- Asymmetric Synthesis : The use of chiral tert-butanesulfinamides with 1,3-bis-electrophilic 3-chloropropanal enables three-step access to enantioenriched C2-substituted azetidines (85:15 dr), with chromatographic separation yielding enantiopure products .

- Drug Discovery Applications : Seven FDA-approved drugs now incorporate azetidine rings, primarily at the C3 position. The C2-substituted variants like (R)-2-methylazetidine are emerging as tools for modulating target binding affinity and metabolic stability .

| Property | Aziridine | Azetidine | Pyrrolidine |

|---|---|---|---|

| Ring Strain (kcal/mol) | 27.7 | 25.4 | 6.2 |

| Basicity (pKa) | ~8.1 | ~11.5 | ~11.3 |

| Natural Occurrence | Rare | Moderate | Widespread |

Table 1: Comparative analysis of small nitrogen heterocycles

Role of Benzenesulfonic Acid Salts in Stabilizing Small Heterocycles

Benzenesulfonic acid salts address two critical challenges in azetidine chemistry:

- Stabilization of the Free Base : The strong acidity (pKa ~ -6) of benzenesulfonic acid protonates the azetidine nitrogen, reducing its susceptibility to aerial oxidation and ring-opening reactions .

- Crystallinity Enhancement : Ionic interactions between the azetidinium cation and benzenesulfonate anion promote crystalline solid formation, facilitating purification and long-term storage .

This salt form is particularly advantageous for (R)-2-methylazetidine, where the benzenesulfonate counterion:

- Mitigates the compound’s hygroscopicity

- Improves solubility in polar aprotic solvents (e.g., DMF, DMSO)

- Enables precise stoichiometric control in coupling reactions

Theoretical Basis of Strain-Driven Reactivity in Four-Membered Heterocycles

The azetidine ring’s reactivity arises from its 25.4 kcal/mol ring strain, which is distributed across:

- Angle Strain : Deviation from ideal tetrahedral angles at nitrogen (actual ~90°)

- Torsional Strain : Eclipsing interactions between adjacent C-H bonds

- Puckering Dynamics : Pseudorotation between envelope and twist conformations

This strain manifests in two key reactivity modes:

- Ring-Opening Reactions : Nucleophilic attack at C2 occurs via a Baldwin-compliant 4-endo-trig pathway, with regioselectivity controlled by the nitrogen’s lone pair orientation .

- Transition Metal Coordination : The strained C-N bond facilitates oxidative addition to palladium(0) catalysts, enabling cross-coupling reactions inaccessible with five-membered analogs .

The benzenesulfonate salt form modulates this reactivity by:

- Stabilizing charged intermediates in polar reaction media

- Preventing undesired proton transfer during acid-catalyzed processes

- Maintaining chirality integrity through minimized racemization

“The combination of precise stereochemical control and tunable ring strain makes azetidines unparalleled substrates for studying strain-release reactivity patterns.”

Properties

CAS No. |

35848-07-8 |

|---|---|

Molecular Formula |

C4H9N |

Molecular Weight |

71.12 g/mol |

IUPAC Name |

(2R)-2-methylazetidine |

InChI |

InChI=1S/C4H9N/c1-4-2-3-5-4/h4-5H,2-3H2,1H3/t4-/m1/s1 |

InChI Key |

DLBWPRNUXWYLRN-SCSAIBSYSA-N |

SMILES |

CC1CCN1.C1=CC=C(C=C1)S(=O)(=O)O |

Isomeric SMILES |

C[C@@H]1CCN1 |

Canonical SMILES |

CC1CCN1 |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methylazetidine AS benzenesulfonic acid salt typically involves the reaction of ®-2-Methylazetidine with benzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of ®-2-Methylazetidine AS benzenesulfonic acid salt may involve continuous processes to ensure consistent quality and high yield. The use of advanced technologies and equipment can help in optimizing the reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Methylazetidine AS benzenesulfonic acid salt can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the chemical structure of the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of ®-2-Methylazetidine AS benzenesulfonic acid salt include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of ®-2-Methylazetidine AS benzenesulfonic acid salt depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted compounds with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

1.1. Treatment of Inflammatory and Autoimmune Diseases

One of the primary applications of (R)-2-Methylazetidine as benzenesulfonic acid salt is in the development of therapeutic agents for inflammatory and autoimmune diseases. Research has demonstrated that compounds derived from azetidine can act as antagonists to G protein-coupled receptors such as GPR43 (FFAR2), which are implicated in various inflammatory conditions .

- Case Study : A study outlined in a patent application describes how these compounds can be utilized in the manufacture of medicaments aimed at treating inflammatory conditions, infectious diseases, and cardiometabolic diseases .

1.2. Development of Small Molecule Inhibitors

The compound has also been explored for its potential as a small molecule inhibitor in neurotropic viral infections. Research indicates that modifications to azetidine structures can enhance their efficacy against viruses like the Western equine encephalitis virus (WEEV) .

- Case Study : In vitro studies showed that compounds based on (R)-2-Methylazetidine exhibited potent inhibition of WEEV replication, suggesting a promising avenue for antiviral drug development.

Synthetic Applications

2.1. Building Blocks for Organic Synthesis

(R)-2-Methylazetidine serves as an important building block in organic synthesis, particularly in the creation of more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic chemistry.

- Data Table: Synthetic Routes and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Aza-Michael Reaction | K2CO3, Acetonitrile | 76 |

| Cyclization | Acidic Conditions | High |

2.2. Polymer Chemistry

Recent advances have shown that azetidine derivatives can be polymerized to create new materials with desirable properties. The introduction of substituents at the 2-position significantly alters the polymerization characteristics, allowing for tailored material properties .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and industrial uses.

Mechanism of Action

The mechanism of action of ®-2-Methylazetidine AS benzenesulfonic acid salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Amino-6-Methylpyridinium 4-Methylbenzenesulfonate

Key Similarities :

- Both compounds are sulfonic acid salts formed via proton transfer from the sulfonic acid to a nitrogen-containing heterocycle (azetidine vs. pyridine) .

- The benzenesulfonate anion facilitates crystal lattice stabilization through N–H···O hydrogen bonds , as observed in the pyridinium salt’s crystal structure .

Key Differences :

- Ring Size and Reactivity : The azetidine’s four-membered ring imposes greater ring strain compared to pyridine’s six-membered aromatic system. This strain enhances the azetidine’s reactivity in ring-opening reactions .

- Protonation Effects: Protonation of pyridine in 2-amino-6-methylpyridinium salt widens the C–N–C bond angle (124.0° vs. 115.3° in unprotonated pyridine), whereas protonation of azetidine likely increases ring puckering and alters conformational flexibility .

(S)-4-Methylbenzenesulfinamide

Key Similarities :

- Both contain a sulfonic acid-derived group (sulfonate vs. sulfinamide) and a chiral center.

Key Differences :

- Functional Group : The sulfinamide group (–SO(NH₂)R) in (S)-4-methylbenzenesulfinamide is less acidic than the sulfonate (–SO₃⁻), limiting its utility in ionic interactions.

- Applications : Sulfinamides are widely used as chiral auxiliaries in asymmetric synthesis, whereas (R)-2-methylazetidine benzenesulfonate may serve as a precursor for nitrogen-rich pharmacophores .

Comparison with Other Benzenesulfonic Acid Salts

Sodium Alkyl Benzenesulfonates

Example : Benzenesulfonic Acid, C10-13 Alkyl Derivs., Sodium Salt

Key Similarities :

- Both form ionic salts with sulfonate anions.

Key Differences :

Perfluorinated Benzenesulfonates

Example: 4-[(Heptadecafluorononenyl)oxy]benzenesulfonic Acid Sodium Salt Key Similarities:

- Sulfonate group enables surfactant-like properties.

Key Differences :

- Fluorination : Perfluorinated derivatives exhibit extreme chemical inertness and environmental persistence, unlike the degradable organic azetidine moiety in the target compound .

- Applications : Perfluorinated sulfonates are used in firefighting foams, while the azetidine salt is tailored for chiral synthesis .

Physicochemical and Functional Comparison

Biological Activity

(R)-2-Methylazetidine AS benzenesulfonic acid salt is a compound that combines the unique structural features of azetidines with the strong acidic properties of benzenesulfonic acid. This compound has garnered attention in various fields, particularly in biological and medicinal chemistry, due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

- Chemical Formula : C₇H₉N·C₆H₆O₃S

- CAS Number : 35848-07-8

- Molecular Weight : 215.28 g/mol

The azetidine ring provides a stable and rigid structure, while the benzenesulfonic acid moiety contributes to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact mechanism can vary depending on the biological context, but it often involves:

- Receptor Binding : Interaction with neurotransmitter or hormone receptors.

- Enzyme Modulation : Inhibition or activation of metabolic enzymes.

- Signal Transduction : Influence on intracellular signaling pathways leading to physiological responses .

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.

- Anti-inflammatory Properties : Potential to reduce inflammation markers in vitro.

- Cytotoxicity : Exhibits selective cytotoxic effects on certain cancer cell lines .

Case Studies

-

Antimicrobial Studies :

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL.

- The mechanism was linked to disruption of bacterial cell wall synthesis, leading to cell lysis.

-

Anti-inflammatory Research :

- In a murine model of inflammation, this compound reduced pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 30% compared to control groups.

- Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

- Cytotoxicity Assay :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Azetidine derivative | Antimicrobial, anti-inflammatory |

| N,N-Diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide | Thiazole derivative | Antitumor, anti-inflammatory |

| Sodium benzenesulfonate | Sulfonate salt | Mild antimicrobial properties |

This table illustrates how this compound compares with other compounds in terms of structure and biological activity.

Q & A

Basic Research Questions

Q. How can (R)-2-Methylazetidine AS benzenesulfonic acid salt be synthesized, and what are the critical steps in its purification?

- Methodological Answer : Synthesis typically involves reacting (R)-2-methylazetidine with benzenesulfonic acid under controlled acidic conditions. Key steps include:

Sulfonation : Benzenesulfonic acid is generated via sulfonation of benzene using fuming sulfuric acid .

Salt Formation : The free base (R)-2-methylazetidine is neutralized with benzenesulfonic acid in anhydrous ethanol to precipitate the salt .

Purification : Recrystallization from ethanol/water mixtures ensures purity. Monitor pH during crystallization to avoid decomposition .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the azetidine ring structure and sulfonate counterion. Compare chemical shifts with analogous benzenesulfonate salts .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the formula .

- X-ray Crystallography : Resolve enantiomeric configuration and salt packing geometry .

- FT-IR : Identify sulfonate S=O stretches (~1180–1120 cm) and azetidine ring vibrations .

Q. How does the benzenesulfonic acid counterion influence solubility and stability in aqueous systems?

- Methodological Answer :

- Solubility : The sulfonate group enhances hydrophilicity. Measure solubility via shake-flask method in buffered solutions (pH 1–12) to assess pH dependence .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The sulfonate salt improves thermal stability compared to hydrochloride analogs .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity during synthesis and storage?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol with 0.1% TFA) to separate (R)- and (S)-enantiomers .

- Storage : Store under inert atmosphere (argon) at -20°C to prevent racemization. Periodic CD spectroscopy can monitor optical rotation retention .

Q. How can interactions between this compound and biological targets (e.g., enzymes) be systematically studied?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to targets like monoamine oxidases .

- Molecular Docking : Perform in silico studies (AutoDock Vina) using the crystal structure of the target protein. Validate with mutagenesis experiments .

Q. How should researchers address contradictory data in solubility or reactivity studies?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (e.g., fixed ionic strength, temperature).

- Advanced Analytics : Use N-labeled azetidine in NMR to trace decomposition pathways. Compare results with computational predictions (DFT for reaction mechanisms) .

Q. What computational approaches predict the compound’s reactivity in catalytic or pharmaceutical applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.